MFCD03132479
Description
MFCD03132479 is a chemical compound identified by its MDL number, a unique identifier used in chemical databases for cataloging and referencing. These compounds are often utilized in catalysis, medicinal chemistry, and materials science due to their tunable electronic and steric properties.
Properties
IUPAC Name |
(E)-2-cyano-N-(6-methylpyridin-2-yl)-3-(2-prop-2-enoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-3-11-24-17-9-5-4-8-15(17)12-16(13-20)19(23)22-18-10-6-7-14(2)21-18/h3-10,12H,1,11H2,2H3,(H,21,22,23)/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEVWVULYJLXRN-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C(=CC2=CC=CC=C2OCC=C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)NC(=O)/C(=C/C2=CC=CC=C2OCC=C)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD03132479 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of organic solvents, catalysts, and controlled temperatures to facilitate the reactions. Detailed information on the exact synthetic routes and reaction conditions is often proprietary and specific to the research or industrial entity conducting the synthesis.
Industrial Production Methods
Industrial production of this compound is scaled up from laboratory methods, often involving large-scale reactors and continuous flow systems to ensure consistent quality and yield. The process may include purification steps such as crystallization, distillation, or chromatography to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
MFCD03132479 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different hydrogenated forms of the compound.
Scientific Research Applications
MFCD03132479 has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which MFCD03132479 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular functions, enzyme activities, or signaling pathways, depending on the context of its application. Detailed studies are often required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison is based on structurally or functionally analogous compounds documented in the evidence, focusing on molecular properties, synthesis methods, and applications.
Table 1: Comparative Analysis of MFCD03132479 and Analogous Compounds
Key Findings:
Structural Analogues: CAS 1533-03-5 () shares a trifluoromethyl ketone moiety, which enhances electrophilicity and metabolic stability compared to non-fluorinated counterparts. Its similarity score of 0.95–1.00 suggests high structural overlap with other trifluoromethylated compounds . CAS 1046861-20-4 () is a boronic acid derivative with bromine and chlorine substituents, enabling selective cross-coupling reactions. Its moderate similarity score (0.71–0.87) reflects variability in halogen placement among analogues .
Functional Analogues: CAS 56469-02-4 () is a dihydroisoquinolinone with a hydroxyl group, critical for hydrogen bonding in bioactive molecules. Its solubility (0.687 mg/ml) and synthetic accessibility (column chromatography) align with pharmaceutical industry standards .
Synthesis Trends :
- Fluorinated compounds (e.g., CAS 1533-03-5) often employ condensation or nucleophilic substitution, while boronic acids (e.g., CAS 1046861-20-4) rely on palladium-catalyzed couplings .
- Hydroxyl-containing heterocycles (e.g., CAS 56469-02-4) are typically synthesized via alkylation or cyclization under basic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
